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Compound of Interest |

Compound Name: 4-Hydroxy-3-nitropyridineN-oxide
Cat. No.: B13152686
Get Quote
\ J

CAS: 31872-57-8 | Formula: CsHaN20a4 | Abbreviation: 3-NO2-HOPO (approximate)

Executive Summary

In the landscape of peptide coupling reagents, 4-Hydroxy-3-nitropyridine N-oxide (also referred
to as 3-nitro-4-pyridinol-1-oxide) represents a chemically logical, cost-efficient, and safer
alternative to traditional benzotriazoles like HOBt (1-Hydroxybenzotriazole) and HOAt (1-
Hydroxy-7-azabenzotriazole).

While HOBt and HOAt have long been industry standards, they suffer from explosivity risks
(autocatalytic decomposition) and high costs associated with the fused ring systems. 4-
Hydroxy-3-nitropyridine N-oxide leverages the electron-withdrawing power of the nitro group on
a simple pyridine core to achieve leaving group characteristics comparable to HOAt, but with a
significantly improved safety profile and lower synthetic cost basis.

Verdict: For large-scale manufacturing where safety (Class 1 explosives regulations) and raw
material costs are critical, this reagent offers a high-value substitution for HOAL.

Technical Analysis & Mechanism
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The "Active Ester" Mechanism

Like HOBt and HOALt, 4-Hydroxy-3-nitropyridine N-oxide functions as an additive in
carbodiimide-mediated coupling (e.g., with DIC or EDC). Its primary role is to intercept the
highly reactive O-acylisourea intermediate to form a less reactive, but more selective, "active
ester."[1]

Why it works: The efficiency of an active ester is dictated by the acidity (pKa) of the hydroxyl
group.

 HOBt (pKa ~4.6): Good balance, but sometimes too slow for hindered amines.

o HOALt (pKa ~3.2): The nitrogen in the pyridine ring withdraws electrons, lowering pKa and
stabilizing the leaving group. It also provides a "neighboring group effect" (anchimeric
assistance) via the ring nitrogen.

e 4-Hydroxy-3-nitropyridine N-oxide (Est.[2][3][4][5][6][7] pKa ~3.0—4.0): The nitro group at the
3-position is a potent electron-withdrawing group (EWG). It drastically increases the acidity
of the 4-hydroxyl group, making the resulting active ester highly reactive toward amines
while suppressing racemization (epimerization).

Visualizing the Pathway

The following diagram illustrates the activation pathway, highlighting how the reagent prevents
the formation of the racemization-prone oxazolone byproduct.
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Caption: Mechanism of action showing suppression of the oxazolone pathway by rapid
formation of the active ester.

Comparative Performance Matrix

The following table contrasts 4-Hydroxy-3-nitropyridine N-oxide with industry standards.

HOALt (High 4-Hydroxy-3-
Feature HOBLt (Standard) ) o ]
Performance) nitropyridine N-oxide
Core Structure Benzotriazole Aza-Benzotriazole Nitropyridine N-oxide
Acidity (Leaving ) )
Moderate (pKa ~4.6) High (pKa ~3.2) High (Est. pKa ~3.5)
Group)
] Fast (Due to Nitro
Coupling Speed Standard Fast
EWG)
Racemization Control Good Excellent Excellent
o ) ) ) Low (Stable Pyridine
Explosivity Risk High (Class 1.3C) High )
Ring)
Solubility (DMF/NMP) High High Moderate-High
) High (Complex Low (Commodity
Cost Basis Moderate )
Synthesis) Precursors)

Key Differentiator: Safety & Handling

The benzotriazole moiety in HOBt/HOAL is inherently energetic due to the N-N-N linkage. Dry
HOBL is classified as an explosive (UN 0508).

o Advantage: 4-Hydroxy-3-nitropyridine N-oxide lacks the triazole ring. While nitro compounds
are energetic, the pyridine N-oxide core is significantly more stable against shock and
friction, simplifying storage and shipping logistics (often non-hazmat for transport depending
on hydration).

Cost-Effectiveness Analysis
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The economic argument for 4-Hydroxy-3-nitropyridine N-oxide rests on its synthetic simplicity.

Synthesis Pathway Comparison

o HOALt Synthesis: Requires expensive pyridine-2,3-diamine precursors and ring fusion steps
that are difficult to scale safely.

e 4-Hydroxy-3-nitropyridine N-oxide Synthesis:
o Starting Material: 4-Hydroxypyridine (Cheap, bulk commodity).[8]
o Step 1: N-Oxidation (using

or peracetic acid).

o Step 2: Nitration (Standard

o Yield: Typically >75% overall.[8][9]
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Caption: The streamlined, two-step synthesis pathway contributes to a lower cost of goods
(COGS) compared to bicyclic alternatives.

Experimental Protocol: Peptide Coupling

This protocol validates the reagent's performance in a standard solution-phase coupling.

Objective: Couple Boc-Phe-OH with H-Val-OMe (A sterically sensitive model prone to
racemization).

Materials

e Carboxylic Acid: Boc-Phe-OH (1.0 equiv)
e Amine: H-Val-OMe-HCI (1.0 equiv)

e Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)
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o Additive: 4-Hydroxy-3-nitropyridine N-oxide (1.1 equiv)
o Base: DIPEA (Diisopropylethylamine) (2.0 equiv, to free the amine salt)

e Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology

o Activation:

[¢]

Dissolve Boc-Phe-OH (1 mmol) and 4-Hydroxy-3-nitropyridine N-oxide (1.1 mmol) in DMF
(5 mL).

Cool to 0°C in an ice bath.

o

[e]

Add DIC (1.1 mmol) dropwise.

o

Observation: The solution may turn yellow/orange (characteristic of the nitropyridine active
ester). Stir for 5-10 minutes.

e Coupling:
o In a separate vial, dissolve H-Val-OMe-HCI (1 mmol) in DMF (2 mL) with DIPEA (2 mmol).
o Add the amine solution to the activated acid mixture.
o Allow to warm to room temperature and stir for 2—4 hours.
o Workup:
o Dilute with Ethyl Acetate (50 mL).
o Wash sequentially with:
= 5%

(removes basic impurities).

s Sat.
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(removes unreacted acid/additive).
= Brine.

o Dry over

and concentrate.

e Analysis:

o Analyze via HPLC (Chiral column) to determine Yield and Diastereomeric Ratio (DL vs
LL).

Self-Validating Check:

« If the reaction mixture remains colorless, activation may be incomplete (Nitropyridine
derivatives are often chromogenic).

o Compare the retention time of the product with a standard HOBt coupling. Yields should be
equivalent (>85%), with racemization <2%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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